Cas no 2694745-42-9 (4-tert-butyl-1H-pyrazole hydrochloride)

4-tert-butyl-1H-pyrazole hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-tert-butyl-1H-pyrazole hydrochloride
- Z5185509172
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- MDL: MFCD34474723
- インチ: 1S/C7H12N2.ClH/c1-7(2,3)6-4-8-9-5-6;/h4-5H,1-3H3,(H,8,9);1H
- InChIKey: IILONEOHZOMYHE-UHFFFAOYSA-N
- ほほえんだ: Cl.N1C=C(C=N1)C(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 93.6
- トポロジー分子極性表面積: 28.7
4-tert-butyl-1H-pyrazole hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28339576-0.1g |
4-tert-butyl-1H-pyrazole hydrochloride |
2694745-42-9 | 95.0% | 0.1g |
$19.0 | 2025-03-19 | |
Enamine | EN300-28339576-2.5g |
4-tert-butyl-1H-pyrazole hydrochloride |
2694745-42-9 | 95.0% | 2.5g |
$111.0 | 2025-03-19 | |
Enamine | EN300-28339576-0.5g |
4-tert-butyl-1H-pyrazole hydrochloride |
2694745-42-9 | 95.0% | 0.5g |
$39.0 | 2025-03-19 | |
Enamine | EN300-28339576-1.0g |
4-tert-butyl-1H-pyrazole hydrochloride |
2694745-42-9 | 95.0% | 1.0g |
$50.0 | 2025-03-19 | |
Enamine | EN300-28339576-1g |
4-tert-butyl-1H-pyrazole hydrochloride |
2694745-42-9 | 95% | 1g |
$470.0 | 2023-09-07 | |
Aaron | AR0282WO-1g |
4-tert-butyl-1H-pyrazole hydrochloride |
2694745-42-9 | 95% | 1g |
$94.00 | 2025-02-15 | |
Aaron | AR0282WO-2.5g |
4-tert-butyl-1H-pyrazole hydrochloride |
2694745-42-9 | 95% | 2.5g |
$178.00 | 2025-02-15 | |
1PlusChem | 1P0282OC-50mg |
4-tert-butyl-1H-pyrazole hydrochloride |
2694745-42-9 | 95% | 50mg |
$166.00 | 2024-05-08 | |
Aaron | AR0282WO-500mg |
4-tert-butyl-1H-pyrazole hydrochloride |
2694745-42-9 | 95% | 500mg |
$79.00 | 2025-02-15 | |
1PlusChem | 1P0282OC-500mg |
4-tert-butyl-1H-pyrazole hydrochloride |
2694745-42-9 | 95% | 500mg |
$499.00 | 2024-05-08 |
4-tert-butyl-1H-pyrazole hydrochloride 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
4-tert-butyl-1H-pyrazole hydrochlorideに関する追加情報
Introduction to 4-tert-butyl-1H-pyrazole hydrochloride (CAS No. 2694745-42-9)
4-tert-butyl-1H-pyrazole hydrochloride, with the CAS number 2694745-42-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The addition of a tert-butyl group and the presence of a hydrochloride salt form contribute to its unique chemical and pharmacological characteristics.
The structure of 4-tert-butyl-1H-pyrazole hydrochloride consists of a pyrazole ring with a tert-butyl substituent at the 4-position and a hydrochloride salt form. The tert-butyl group is known for its steric hindrance and electron-donating properties, which can influence the compound's reactivity and biological activity. The hydrochloride salt form enhances the compound's solubility in aqueous media, making it more suitable for pharmaceutical applications.
Recent studies have highlighted the potential of 4-tert-butyl-1H-pyrazole hydrochloride in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4-tert-butyl-1H-pyrazole hydrochloride could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 4-tert-butyl-1H-pyrazole hydrochloride has also been investigated for its potential as an analgesic agent. A study published in the Pain Research and Management journal reported that this compound effectively reduces pain sensitivity in animal models of neuropathic pain. The mechanism of action appears to involve modulation of nociceptive pathways, making it a potential alternative to existing analgesics with fewer side effects.
The pharmacokinetic profile of 4-tert-butyl-1H-pyrazole hydrochloride has been studied extensively to understand its behavior in biological systems. Research indicates that this compound has good oral bioavailability and a favorable half-life, which are crucial factors for its effectiveness as an oral medication. Furthermore, it exhibits low toxicity in preclinical studies, suggesting a wide therapeutic window and reduced risk of adverse effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-tert-butyl-1H-pyrazole hydrochloride in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse events reported at therapeutic doses. These findings have paved the way for further clinical development, including phase II and III trials to assess its therapeutic potential in specific disease conditions.
The synthesis of 4-tert-butyl-1H-pyrazole hydrochloride involves several well-established chemical reactions. One common synthetic route involves the condensation of tert-butylhydrazine with an appropriate carbonyl compound followed by cyclization to form the pyrazole ring. The final step involves protonation with hydrochloric acid to generate the hydrochloride salt form. This synthetic pathway is scalable and can be adapted for large-scale production, making it suitable for industrial applications.
In conclusion, 4-tert-butyl-1H-pyrazole hydrochloride (CAS No. 2694745-42-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and low toxicity make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover its full potential, this compound may play a significant role in advancing treatments for various medical conditions.
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